molecular formula C12H9ClO B3024691 2-(4-Chlorophenyl)phenol CAS No. 64181-76-6

2-(4-Chlorophenyl)phenol

Cat. No.: B3024691
CAS No.: 64181-76-6
M. Wt: 204.65 g/mol
InChI Key: DSSULPPMTATCMP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. It consists of a phenol molecule substituted with a chlorine atom at the para position of one phenyl ring and another phenyl ring attached at the ortho position. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)phenol may also interact with various cellular targets, potentially influencing a range of biological processes.

Mode of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle . They block nerve impulses or pain sensations that are sent to the brain . This suggests that this compound may have a similar mode of action, potentially influencing neuronal activity and pain perception.

Biochemical Pathways

For instance, certain enzymes can catalyze the dechlorination of highly chlorinated phenols . This suggests that this compound may also be involved in similar biochemical pathways, potentially influencing cellular metabolism and detoxification processes.

Pharmacokinetics

Similar compounds, such as certain indole derivatives, are known to be orally bioavailable and readily penetrate the blood-brain barrier . This suggests that this compound may have similar pharmacokinetic properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Similar compounds, such as certain indole derivatives, have been shown to possess various biological activities, including anti-inflammatory effects . This suggests that this compound may also have similar effects, potentially influencing cellular processes and responses to inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)phenol can be synthesized through the chlorination of phenol in the presence of a polar solvent, which tends to yield the para-chloro derivative . Another method involves the direct chlorination of molten phenol, which favors the formation of 2-chlorophenol .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the electrophilic halogenation of phenol with chlorine. This process is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, air oxidation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Chlorinated quinones.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Substituted phenols with different functional groups.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual phenyl ring structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity compared to other chlorophenols, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSULPPMTATCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982709
Record name 4'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64181-76-6
Record name (1,1'-Biphenyl)-2-ol, 4'-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064181766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64181-76-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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